molecular formula C15H12F9InO6 B580121 INDIUM TRIFLUOROACETYLACETONATE CAS No. 15453-87-9

INDIUM TRIFLUOROACETYLACETONATE

Cat. No. B580121
CAS RN: 15453-87-9
M. Wt: 574.059
InChI Key: JSFSIUKMFCYGBL-IQMQLBNYSA-K
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Description

Indium Trifluoroacetylacetonate is a white powder with a molecular formula of C15H12F9InO6 and a molecular weight of 574.06 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of Indium (In) atoms bonded with Trifluoroacetylacetonate (C15H12F9O6) groups .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 118-9°C . It has a molecular weight of 574.06 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Electronic Structure Investigation

Indium trifluoroacetylacetonate, along with similar compounds, has been studied for its electronic structure. Investigations include measuring photoelectron and absorption electron spectra to understand the electronic effects of substituting trifluoro and phenyl groups on diketonates chelate rings. Such studies help establish patterns in electronic structure and spectral changes, offering insights into the behavior of β-diketonates depending on functional groups and the central atom (Ustinov et al., 1998).

Gas Chromatography

Research into the gas-chromatographic behavior of Indium(III) chelates with various β-diketones, including trifluoroacetylacetone, has highlighted the influence of the trifluoromethyl group on the volatility of these chelates. This work contributes to the understanding of the retention and separation mechanisms in gas chromatography, useful for analytical applications in chemistry (Utsunomiya, 1971).

Solid-state NMR Studies

Solid-state (115)In NMR studies on Indium coordination complexes, including Indium(III) acetylacetonate, provide valuable information about electric field gradients and magnetic shielding at Indium nuclei. This area of research opens up new avenues for the characterization of Indium compounds, aiding in the development of materials with specific electronic properties (Chen et al., 2008).

Atmospheric Pressure Chemical Vapour Deposition

The deposition of fluorine-doped Indium oxide by atmospheric pressure chemical vapour deposition (APCVD) using dimethylindium acetylacetonate and trifluoroacetic acid highlights a scalable method for producing materials with applications in electronics and photovoltaics. This process emphasizes the role of this compound in developing advanced materials (Sheel & Gaskell, 2011).

Extraction from Seawater

Research demonstrates the ability to extract metals like Indium from seawater using systems involving trifluoroacetylacetone, showcasing the potential for Indium recovery and recycling from environmental sources (Lee & Burrell, 1972).

Synthesis and Organic Chemistry

This compound serves as a catalyst or reagent in various synthetic routes in organic chemistry. Its application spans from the synthesis of new compounds to the modification of organic molecules, demonstrating its utility in enhancing reaction efficiencies and selectivities (Podlech & Maier, 2003).

Safety and Hazards

Indium Trifluoroacetylacetonate is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Indium Trifluoroacetylacetonate has potential applications in the field of optoelectronics. For instance, it has been used as a precursor in the deposition of Indium Oxide (In2O3) films via thermal atomic layer deposition (ALD). These films have high growth rates, low impurities, high optical transmittance, and low resistivity, making them promising for future microelectronic displays .

properties

{ "Design of the Synthesis Pathway": "The synthesis of indium trifluoroacetylacetonate can be achieved by reacting indium chloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization.", "Starting Materials": [ "Indium chloride", "Trifluoroacetylacetone", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Dissolve indium chloride in methanol to create a solution.", "Add trifluoroacetylacetone to the solution and stir.", "Add sodium hydroxide to the solution and stir until a precipitate forms.", "Filter the precipitate and wash with methanol.", "Recrystallize the product from a suitable solvent such as methanol or acetone." ] }

CAS RN

15453-87-9

Molecular Formula

C15H12F9InO6

Molecular Weight

574.059

IUPAC Name

(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-;

InChI Key

JSFSIUKMFCYGBL-IQMQLBNYSA-K

SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

Q & A

Q1: How does Indium Trifluoroacetylacetonate contribute to the formation of Indium Tin Oxide (ITO) films in the Atmospheric Pressure Plasma Deposition (APPD) process?

A1: this compound serves as a precursor material in the APPD process. When subjected to the plasma environment along with other precursors like tin trifluoroacetylacetonate, it undergoes decomposition. This decomposition leads to the formation of reactive species, including indium and oxygen ions. These ions then deposit onto the substrate, ultimately forming the desired ITO film [].

Q2: What is the impact of post-deposition annealing on ITO films produced using this compound?

A2: While ITO films deposited using this compound at 300°C exhibit good transparency, their conductivity needs improvement. Post-deposition annealing in an oxygen atmosphere at 400°C is employed to enhance the electrical properties. Although this annealing process doesn't significantly reduce the carbon content originating from the precursor, it does lead to a decrease in fluorine content and the initiation of crystallization within the film, as observed through XRD analysis [].

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